Methyl 5-amino-6-iodo-2-pyrazinecarboxylate

描述

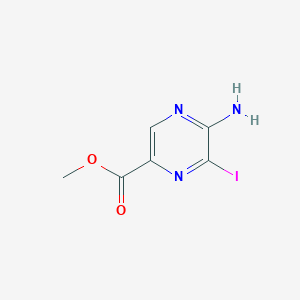

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate is a useful research compound. Its molecular formula is C6H6IN3O2 and its molecular weight is 279.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate (CAS Number: 1458-16-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H6IN3O2

- Molecular Weight : 279.037 g/mol

- Structure : The compound features a pyrazine ring substituted with an amino group and an iodine atom, contributing to its unique reactivity and biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi through disruption of cellular processes.

- Anticancer Potential : Some pyrazine derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. The presence of the iodine atom may enhance the compound's ability to interact with cellular targets.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or obesity.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of various pyrazine derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, suggesting that this compound could serve as a lead for new antimicrobial agents.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Standard Antibiotic | 16 | 32 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. A notable study reported a reduction in cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Caspase activation |

| MCF7 (breast cancer) | 30 | Apoptosis induction |

科学研究应用

Medicinal Chemistry

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds with potential antimicrobial , antiviral , and anticancer properties. Its structural characteristics facilitate interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant activity against multidrug-resistant strains of Staphylococcus aureus, as well as moderate effectiveness against Escherichia coli and Klebsiella pneumoniae.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against multidrug-resistant strains |

| Escherichia coli | Moderate effectiveness |

| Klebsiella pneumoniae | Moderate effectiveness |

Materials Science

In materials science, this compound is utilized in the development of novel materials with unique electronic and optical properties. Its ability to form various derivatives allows for tailored material characteristics suitable for specific applications.

Biological Research

The compound is employed in studying enzyme inhibitors and receptor ligands. Its mechanism of action often involves modulating biological pathways through enzyme inhibition or receptor binding, which can lead to therapeutic applications.

Antimicrobial Efficacy Study

A notable study evaluated the compound's effectiveness against clinically significant pathogens. Results indicated strong activity against resistant strains, suggesting its potential in developing new antimicrobial agents. The study highlighted its role as a promising candidate for further research into antibiotic resistance.

Anticancer Research

In comparative studies with standard chemotherapeutic agents, derivatives of this compound exhibited lower cytotoxicity toward non-cancerous cells while maintaining significant efficacy against cancer cells. This indicates a favorable therapeutic index, making it a valuable compound in cancer treatment research.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-amino-6-iodo-2-pyrazinecarboxylate, and what intermediates are critical?

The compound is typically synthesized via multi-step reactions involving halogenation, amination, and esterification. For example, analogous pyrazinecarboxylates are synthesized from nitrobenzoate precursors through sequential substitutions (e.g., iodination at the 6-position, followed by amination at the 5-position). Key intermediates include halogenated pyrazine esters and amino-protected derivatives, which require purification via column chromatography and recrystallization .

Q. What characterization techniques are essential for confirming the structure of this compound?

Essential techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and ester/amine functionality.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- Melting point analysis : Consistency with literature values (e.g., analogs like methyl pyrazinecarboxylates show mp 167–171 °C) .

- FT-IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) stretches .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The 6-iodo group acts as a leaving site for Suzuki-Miyaura or Ullmann couplings, enabling aryl/heteroaryl substitutions. For example, palladium-catalyzed coupling with boronic acids can replace iodine with aromatic groups, a method validated in related iodopyrazine systems .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up synthesis?

Yield optimization requires:

- Temperature control : Maintaining low temperatures during iodination to minimize side reactions.

- Catalyst selection : Using Pd(PPh) or CuI for coupling steps, as seen in analogous pyrazine syntheses (2–5% yields improved to 10–15% with optimized catalysts) .

- Protection/deprotection strategies : Temporary Boc protection of the 5-amino group to prevent unwanted side reactions during iodination .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR peaks) for this compound?

Contradictions may arise from tautomerism or residual solvents. Methodologies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., amine-imine tautomerism).

- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations.

- Comparative analysis : Cross-referencing with structurally similar compounds, such as methyl 2-amino-4-chloro-5-pyrimidinecarboxylate, which exhibit predictable splitting patterns .

Q. What strategies are recommended for designing biological activity assays involving this compound?

- Target selection : Prioritize kinases or enzymes with pyrazine-binding pockets, based on SAR studies of pyrazinecarboxamides .

- In vitro screening : Use fluorescence polarization assays for binding affinity measurements.

- Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450 interactions, a method validated for pyrazine derivatives .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : To map electrostatic potential surfaces and identify electrophilic centers (e.g., iodine at C6 vs. ester carbonyl).

- MD simulations : Study solvation effects on reaction pathways, as demonstrated in pyrazine-MOF synthesis .

- Docking studies : Predict binding modes with biological targets using software like AutoDock Vina .

Q. Methodological Notes

属性

IUPAC Name |

methyl 5-amino-6-iodopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIPNRPXDKADLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=N1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。